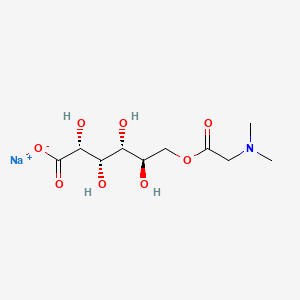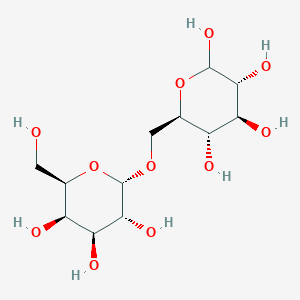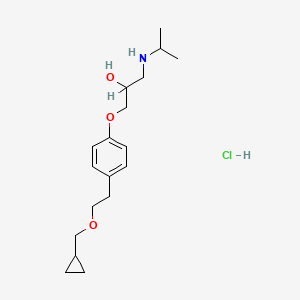
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one is a chemical compound with the molecular formula C4H4KNO4S. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. It is often used in research and development due to its reactivity and potential for forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one typically involves the reaction of 6-methyl-2,2-dioxooxathiazin-4-one with potassium hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a wide range of substituted products.
Aplicaciones Científicas De Investigación
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the potassium ion and the hydride group, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2,2-dioxooxathiazin-4-one: This compound is similar but lacks the potassium and hydride components.
Potassium hydride: A simpler compound that contains only potassium and hydride ions.
Uniqueness
Potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one is unique due to its combination of potassium, hydride, and the oxathiazinone structure. This combination imparts distinct reactivity and properties that are not observed in the individual components or similar compounds.
Propiedades
Fórmula molecular |
C4H6KNO4S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
potassium;hydride;6-methyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C4H5NO4S.K.H/c1-3-2-4(6)5-10(7,8)9-3;;/h2H,1H3,(H,5,6);;/q;+1;-1 |
Clave InChI |
LNRIGMMQUWGUAB-UHFFFAOYSA-N |
SMILES canónico |
[H-].CC1=CC(=O)NS(=O)(=O)O1.[K+] |
Descripción física |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Solubilidad |
Very soluble in water, very slightly soluble in ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)




